(S)-2-Amino-2-phenylbutanoic acid hydrochloride
Description
(S)-2-Amino-2-phenylbutanoic acid hydrochloride is a chiral amino acid derivative characterized by a phenyl group at the β-carbon and an amino group at the α-carbon in the (S)-configuration. Its molecular formula is C₁₀H₁₃NO₂·HCl, with a molecular weight of 215.68 g/mol (calculated from the free acid's molecular weight of 179.22 g/mol + HCl). The compound’s CAS number is 52247-77-5 . Key physical properties include a density of 1.16 g/cm³ and a boiling point of 312.1°C at 760 mmHg . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to the free base, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2S)-2-amino-2-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-10(11,9(12)13)8-6-4-3-5-7-8;/h3-7H,2,11H2,1H3,(H,12,13);1H/t10-;/m0./s1 |
InChI Key |
CFJWRBRHIGYHTE-PPHPATTJSA-N |
Isomeric SMILES |
CC[C@](C1=CC=CC=C1)(C(=O)O)N.Cl |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Imidazolidine-2,4-dione Derivatives (Alkaline Hydrolysis Method)
One established synthetic route involves the alkaline hydrolysis of (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione under strongly basic conditions in an autoclave.
- Sodium hydroxide (17.12 g, 0.428 mol) is dissolved in water (74 mL).
- (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (20.0 g, 0.0979 mol) is added portionwise.
- The mixture is heated at 130 °C with stirring for 48 hours in an autoclave.
- After cooling, the pH is adjusted to neutral (pH 7), causing a white precipitate to form.
- The precipitate is washed with ethyl acetate.
- The mixture is diluted with water, cooled to 0 °C, and acidified to pH 1 with 12 M hydrochloric acid.
- The precipitate dissolves completely; then pH is readjusted to 7 with sodium hydroxide to precipitate the amino acid.
- The solid is filtered, washed, and dried under vacuum at 40 °C to yield the (S)-2-amino-2-phenylbutanoic acid as a white solid.
- The isolated yield is approximately 22.8 g of product from 20 g starting imidazolidine derivative.
- The product is typically obtained as the free amino acid, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.
- This method provides a direct route to the (S)-enantiomer due to the stereochemistry of the starting material.
- The reaction requires prolonged heating and careful pH control to isolate the amino acid effectively.
Reference: ChemicalBook synthesis protocol.
Enantioselective Resolution Using Chiral Acid Salts
Another method involves resolving racemic 2-amino-2-phenylbutyric acid derivatives by forming diastereomeric salts with chiral acids such as 2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid.
- The racemic methyl ester of 2-amino-2-phenylbutyric acid is reacted with the chiral keto-L-gulonic acid derivative.
- The resulting diastereomeric salt precipitates out with high enantiomeric excess (up to 99% ee by chiral HPLC).
- The salt is isolated by filtration, washed with isopropanol, and dried under vacuum.
- Further purification steps include aqueous extraction and pH adjustments to isolate the (S)-enantiomeric acid or its methyl ester.
- The methyl ester salt is then hydrolyzed and purified to yield (S)-2-amino-2-phenylbutanoic acid hydrochloride.
- The reaction typically occurs in isopropanol at 45 °C with stirring.
- pH adjustments are carefully controlled between 1 and 9 during isolation.
- The process includes solvent extraction steps with methyl tert-butyl ether (MTBE) and aqueous sodium hydroxide.
- Yields reported are around 32% for the methyl ester salt intermediate.
- Enantiomeric excess is very high (99% ee), making this method suitable for obtaining optically pure material.
- This resolution method is advantageous for producing high-purity (S)-enantiomer from racemic mixtures.
- The use of chiral resolving agents and controlled crystallization is key to success.
Reference: Patent FR2941453A1.
Esterification and Aminomethylation Followed by Reduction
This multi-step synthetic approach involves:
- Formation of the sodium salt of 2-amino-2-phenylbutanoic acid.
- Esterification with methyl sulfate under reflux in toluene to form 2-(dimethylamino)-2-phenylbutyric acid methyl ester.
- Subsequent reduction with sodium borohydride in the presence of Lewis acid (aluminum trichloride) to yield 2-(dimethylamino)-2-phenylbutanol.
- Final conversion to the amino acid hydrochloride salt.
- Sodium hydroxide aqueous solution is used to generate the sodium salt of the amino acid.
- Methyl sulfate is added dropwise under reflux in toluene, followed by stirring and cooling.
- Lewis acid catalyzes the reduction with sodium borohydride at 60–75 °C.
- After reaction completion, organic solvents are removed by distillation, and the product is purified by extraction and vacuum distillation.
- The esterification step yields about 90%.
- The reduction step also achieves approximately 90% yield.
- This method allows for functional group transformations leading to diverse derivatives.
- It is more complex but useful for preparing intermediates for further synthetic applications.
Reference: Patent CN102276487B.
Catalytic Hydrogenation of Protected Precursors
A method involving catalytic hydrogenation includes:
- Preparation of a protected amino acid derivative.
- Hydrogenation over palladium on carbon (Pd/C) catalyst at 30 psi for 24 hours.
- Acidification with hydrochloric acid to obtain the hydrochloride salt.
- Isolation by precipitation with anhydrous ether and filtration.
- The hydrogenation step reduces protecting groups or intermediates to yield the free amino acid.
- The hydrochloride salt is isolated as a white solid with high purity.
- Additional purification can be done via ion-exchange chromatography.
- Yields of about 80% for the hydrochloride salt are reported.
- Melting point and optical rotation data confirm the stereochemistry and purity.
Reference: Peptide synthesis protocols, Chapter 13.
Dehydration of L-Aspartic Acid Derivatives Followed by Reduction
An industrially relevant method involves:
- Dehydration of L-aspartic acid or its amine-protected derivative using formic acid and acetic anhydride to form an aspartic anhydride intermediate.
- Reaction of this intermediate with phenyl-containing reagents to form the amino acid backbone.
- Reduction of the amine salt intermediate using hydrogen gas with Pd/C catalyst or alternative reducing agents such as sodium borohydride.
- Final isolation of the this compound.
- Dehydration at 40–50 °C for 3–10 hours.
- Reduction at 20–30 °C for 20–60 hours.
- Use of strong acids like hydrochloric acid during reduction.
- High yields of at least 65% reported.
- Mild reaction conditions suitable for scale-up.
- This method is advantageous for mass production due to the availability of L-aspartic acid and mild conditions.
- The process allows for easy separation of the product from the reaction mixture.
Reference: Patent WO2003020687A1.
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield (%) | Enantiomeric Purity | Notes |
|---|---|---|---|---|---|
| Alkaline Hydrolysis of Imidazolidine | Hydrolysis at 130 °C, pH adjustments | 130 °C, 48 h, autoclave | Not specified (22.8 g from 20 g) | High (stereospecific) | Requires long heating, careful pH control |
| Chiral Resolution with Keto-L-Gulonic Acid | Diastereomeric salt formation, crystallization | 45 °C, pH 1-9, isopropanol/MTBE solvents | ~32% (intermediate) | 99% ee | High purity, suitable for enantiomeric enrichment |
| Esterification & Aminomethylation + Reduction | Sodium salt formation, methyl sulfate esterification, reduction | Reflux in toluene, 60–75 °C, Lewis acid catalysis | 90 (each step) | Not specified | Multi-step, useful for derivatives |
| Catalytic Hydrogenation | Hydrogenation over Pd/C, acidification | 30 psi H2, 24 h, followed by acid treatment | 80 | High | Straightforward, uses catalytic hydrogenation |
| Dehydration of L-Aspartic Acid + Reduction | Dehydration to anhydride, reduction with Pd/C or NaBH4 | 40–50 °C dehydration, 20–30 °C reduction, 20–60 h | ≥65 | High | Mild conditions, scalable for mass production |
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-2-Amino-2-phenylbutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a chiral auxiliary in asymmetric synthesis.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride
- Structural Difference : The (R)-enantiomer shares the same molecular formula but differs in stereochemistry at the α-carbon.
- Implications : Enantiomers often exhibit divergent biological activities. For example, in drug development, one enantiomer may show therapeutic efficacy, while the other could be inactive or toxic. Analytical methods like HPLC (as in ) are critical for enantiomeric resolution .

- Physical Properties : Identical to the (S)-form (e.g., molecular weight, boiling point), but optical rotation values would differ.
Fluorinated Analog: (S)-3-Amino-4-(3-fluorophenyl)butanoic Acid Hydrochloride
- Structural Difference: A fluorine atom is introduced at the meta position of the phenyl ring, and the amino group is shifted to the β-carbon (position 3).
- Molecular Weight : 233.67 g/mol (higher due to fluorine substitution) .
- Impact: Fluorination often enhances metabolic stability and bioavailability in pharmaceuticals.
Methoxy-Substituted Derivative: (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride
- Structural Difference : A methoxy (-OCH₃) group replaces the phenyl ring at the γ-carbon (position 4).
- Molecular Formula: C₅H₁₂ClNO₃ (smaller molecular framework) .
- This could limit blood-brain barrier penetration compared to the phenyl-containing parent compound.
Cyclohexyl-Substituted Analog: (2S)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride
Ketone-Containing Derivative: (S)-2-Amino-4-oxo-4-phenylbutanoic Acid Hydrochloride
- Structural Difference : A ketone group is present at the γ-carbon (position 4).
- Molecular Weight : 229.66 g/mol .
- Impact : The ketone introduces electron-withdrawing effects, altering reactivity in synthetic pathways (e.g., susceptibility to nucleophilic attacks). This derivative may serve as an intermediate in β-lactam antibiotic synthesis.
Diamino Variant: (S)-2,4-Diaminobutanoic Acid Dihydrochloride
- Structural Difference: An additional amino group at the δ-carbon (position 4).
- Molecular Formula : C₄H₁₀Cl₂N₂O₂ .
- Impact: The second amino group increases basicity, enabling stronger interactions with acidic targets. This compound could act as a chelating agent or building block for polyamine derivatives.
Comparative Data Table
Biological Activity
(S)-2-Amino-2-phenylbutanoic acid hydrochloride, commonly known as L-Phenylalanine hydrochloride, is an amino acid derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound plays a significant role in biochemical research, particularly in the fields of pharmacology and enzymology.
- Molecular Formula : CHClNO
- Molecular Weight : 229.68 g/mol
- Structure : The compound features a branched structure with both an amino group and a carboxylic acid group, characteristic of amino acids.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , modulating the activity of these targets through hydrogen bonding and hydrophobic interactions. This modulation can influence metabolic pathways and cellular processes, making it a valuable compound for therapeutic development.
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. Studies suggest that it may help in the prevention of neuronal damage and support cognitive function, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders .
Enzyme Interactions
The compound is utilized in studies focusing on enzyme-substrate interactions. Its structural features allow it to serve as a substrate or inhibitor in various enzymatic reactions, contributing to our understanding of metabolic processes and enzyme kinetics .
Applications in Medicine
This compound is being explored for several therapeutic applications:
- Precursor for Drug Development : It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals aimed at treating metabolic disorders.
- Chiral Auxiliary : The compound is used in asymmetric synthesis due to its chiral nature, facilitating the production of enantiomerically pure compounds .
Case Studies
- Neuroprotective Study : A study examined the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability, suggesting its potential use in neuroprotection.
- Enzyme Kinetics : Another investigation focused on the compound's role as an inhibitor in specific enzymatic pathways. The study reported that varying concentrations of this compound led to dose-dependent inhibition, providing insights into its mechanism of action at the molecular level.
Comparative Analysis
The following table summarizes key features and biological activities compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (S)-2-Amino-2-phenylbutanoic acid HCl | CHClNO | Neuroprotective effects; enzyme interactions | Inhibitor/Activator |
| 2-Amino-3-phenylbutanoic acid | CHNO | Different position of amino group | Less potent; limited studies |
| 2-Methyl-4-phenylbutanoic acid | CHNO | Lacks amino group; studied for metabolic pathways | Primarily metabolic studies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-amino-2-phenylbutanoic acid hydrochloride, and how can stereochemical purity be ensured?
- Methodology : The synthesis of chiral amino acid derivatives like this compound often involves asymmetric hydrogenation or enzymatic resolution. For example, catalytic hydrogenation of α-keto precursors using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer with high enantiomeric excess (>95%). Post-synthesis, treatment with HCl under controlled pH conditions forms the hydrochloride salt .
- Quality Control : Chiral HPLC (e.g., using a Chiralpak AD-H column) or polarimetry validates stereochemical purity. Retention times or optical rotation values should match reference standards .
Q. How can researchers characterize the physicochemical properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on the α-amino proton (δ ~3.5–4.5 ppm) and phenyl group signals (δ ~7.2–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]) at m/z 216.1 (CHClNO) .
- Thermal Analysis : TGA/DSC evaluates salt stability and decomposition temperatures (>200°C typical for hydrochloride salts) .
Advanced Research Questions
Q. What strategies mitigate racemization during peptide conjugation involving this compound?
- Experimental Design :
- Use mild coupling reagents (e.g., HOBt/EDCI) in non-polar solvents (e.g., DMF) at 0–4°C to minimize racemization .
- Monitor reaction progress via circular dichroism (CD) spectroscopy to detect chiral integrity loss .
- Data Interpretation : A decrease in CD signal intensity at 220 nm indicates racemization; optimize reaction time and temperature accordingly .
Q. How does this compound interact with GABA receptors in vitro?
- Assay Design :
- Radioligand Binding : Use H-muscimol in competitive binding assays with rat brain membrane preparations. Calculate IC values to compare affinity with GABA receptor agonists/antagonists .
- Electrophysiology : Patch-clamp recordings on hippocampal neurons measure chloride ion flux to confirm functional activity .
- Contradiction Analysis : If binding data conflicts with functional assays (e.g., high affinity but low ion flux), consider allosteric modulation or off-target effects .
Q. What metabolic pathways degrade this compound in hepatic microsomes?
- Methodology :
- Incubate with human liver microsomes and NADPH cofactor. Analyze metabolites via LC-MS/MS.
- Key metabolites may include deaminated phenylbutanoic acid (detected at m/z 178.1) or hydroxylated derivatives .
- Data Validation : Compare with cytochrome P450 inhibition assays to identify enzymes involved (e.g., CYP3A4/5) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

